5-Chloro-4-methylpyridin-3-OL
Description
5-Chloro-4-methylpyridin-3-OL is a pyridine derivative with a hydroxyl group (-OH) at position 3, a methyl group (-CH₃) at position 4, and a chlorine atom at position 5. Its molecular formula is C₆H₆ClNO, and its molecular weight is 143.57 g/mol.
Properties
Molecular Formula |
C6H6ClNO |
|---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
5-chloro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 |
InChI Key |
FITSLLSQRCNTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 5-Chloro-4-methylpyridin-3-OL with analogous compounds from the Catalog of Pyridine Compounds (2017) , focusing on substitution patterns, molecular properties, and inferred reactivity.
Substitution Patterns and Molecular Properties
A key distinguishing feature of this compound is the methyl group at position 4, which is rare among cataloged pyridinols. Most analogs prioritize methoxy (-OCH₃) or hydroxyl (-OH) groups at adjacent positions. Below is a comparative table of select derivatives:
Key Observations
However, the methyl group at position 4 in the target compound introduces steric hindrance and electron-donating inductive effects, which may reduce hydrogen-bonding capacity compared to derivatives with -OH or -OCH₃ at position 4 . In 5-Methoxy-4-methylpyridin-3-amine•HCl , replacement of -OH with -NH₂ increases basicity, while the methyl group at position 4 aligns with the target compound’s steric profile.
Solubility and Reactivity :
- Derivatives with polar substituents (e.g., 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol ) likely exhibit higher water solubility due to the hydrophilic hydroxyethoxy chain. In contrast, the methyl group in this compound may enhance lipophilicity, favoring organic-phase reactions.
Synthetic Utility :
- The absence of methoxy groups in the target compound simplifies demethylation steps required in analogs like 5-Chloro-2,3-dimethoxypyridin-4-ol . This could streamline its use in coupling reactions or as a direct pharmacophore.
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